Methyl(3R,4S)-4-aminotetrahydro-2H-thiopyran-3-carboxylate
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Overview
Description
Methyl(3R,4S)-4-aminotetrahydro-2H-thiopyran-3-carboxylate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and an amino group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3R,4S)-4-aminotetrahydro-2H-thiopyran-3-carboxylate typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl(3R,4S)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(3R,4S)-4-aminotetrahydro-2H-thiopyran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(3R,4S)-4-aminotetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl(3R,4S)-4-hydroxy-2H-thiopyran-3-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl(3R,4S)-4-methyl-2H-thiopyran-3-carboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Methyl(3R,4S)-4-aminotetrahydro-2H-thiopyran-3-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl (3R,4S)-4-aminothiane-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
LCMCYMNSSZMEAD-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CSCC[C@@H]1N |
Canonical SMILES |
COC(=O)C1CSCCC1N |
Origin of Product |
United States |
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